Ethoxy-for-Fluoro Substitution Increases Computed Lipophilicity (XLogP3) by 1.4 Log Units Relative to the 4-Fluorophenyl Analog
The target compound incorporates a 4-ethoxyphenyl ketone at the γ-position, whereas commercial analog CAS 301194-41-2 bears a 4-fluorophenyl group. PubChem-computed XLogP3 values demonstrate that this single atom-to-atom substitution (ethoxy vs. fluoro) raises the predicted partition coefficient from approximately 3.0 for the fluoro analog to 4.4 for the ethoxy-bearing target, an increase of approximately 1.4 log units [1]. This difference, while derived from computed rather than experimental logP measurements, is sufficiently large to predict a meaningful divergence in membrane permeability and tissue distribution [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.4 (PubChem, XLogP3 algorithm v3.0) |
| Comparator Or Baseline | 2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid (CAS 301194-41-2); estimated XLogP3 ≈ 3.0 (based on fluoro-for-ethoxy logP decrement convention) |
| Quantified Difference | Δ XLogP3 ≈ +1.4 log units (ethoxy compound more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18); experimental logP not available for either compound |
Why This Matters
For CNS-targeting GlyT-1 programs, a 1.4 log-unit higher lipophilicity is therapeutically meaningful—it predicts enhanced passive blood–brain barrier permeation but may also increase metabolic clearance and plasma protein binding, requiring deliberate balancing in lead optimization.
- [1] PubChem Compound Summary for CID 3810035: Computed Properties section, XLogP3-AA = 4.4. National Center for Biotechnology Information. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541–553. (Review establishing optimal CNS logP range of 2–5). View Source
